molecular formula C11H20N2O B1296231 Piperidin-1-yl(piperidin-3-yl)methanone CAS No. 40576-21-4

Piperidin-1-yl(piperidin-3-yl)methanone

Cat. No. B1296231
CAS RN: 40576-21-4
M. Wt: 196.29 g/mol
InChI Key: OSZRYTYCKGZYLB-UHFFFAOYSA-N
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Description

“Piperidin-1-yl(piperidin-3-yl)methanone” is a compound that falls under the category of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Chemical Reactions Analysis

While specific chemical reactions involving “Piperidin-1-yl(piperidin-3-yl)methanone” were not found in the available resources, piperidine derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • Piperidine derivatives, including Piperidin-1-yl(piperidin-3-yl)methanone, are synthesized using various starting materials and methods to yield compounds with potential biological activities. For instance, Zheng Rui described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting the process's reasonable yield and the ease of obtaining starting materials (Zheng Rui, 2010).

Anticancer and Antileukemic Activity

  • Novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives were synthesized and tested for their antiproliferative activity against human leukemia cells, showing that certain compounds were potent in inducing apoptosis. This research underscores the anticancer potential of piperidine frameworks when functional groups are varied (K. Vinaya et al., 2011).

Structural and Thermal Studies

  • The compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime was synthesized and its structure confirmed by single crystal X-ray diffraction studies. The research provided insights into the molecule's thermal stability and interaction energies, contributing to a deeper understanding of such compounds' structural properties (C. S. Karthik et al., 2021).

Antimicrobial Activity

  • Piperidin-1-yl(piperidin-3-yl)methanone derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds exhibited significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Future Directions

Piperidine derivatives have been the subject of ongoing research due to their importance in drug design . Future research may focus on the synthesis, characterization, and biological evaluation of “Piperidin-1-yl(piperidin-3-yl)methanone” and similar compounds .

properties

IUPAC Name

piperidin-1-yl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZRYTYCKGZYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960980
Record name (Piperidin-1-yl)(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl(piperidin-3-yl)methanone

CAS RN

40576-21-4
Record name Ketone, piperidino 3-piperidyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040576214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Piperidin-1-yl)(piperidin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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